N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-4-[(oxolan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to the 1,2,4-triazole-acetamide class, characterized by a sulfanyl linkage connecting the triazole core to an acetamide moiety. Key structural features include:
- Triazole core: The 4H-1,2,4-triazole ring at position 3 is substituted with a 4-fluorophenyl group (electron-withdrawing) and an oxolan-2-ylmethyl (tetrahydrofuran-derived) group. The oxolane moiety may improve solubility and metabolic stability .
- Sulfanyl-acetamide bridge: The thioether linkage (sulfanyl) connects the triazole to the acetamide, a common feature in bioactive compounds for modulating pharmacokinetics .
Properties
Molecular Formula |
C22H21FN4O4S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H21FN4O4S/c23-15-5-3-14(4-6-15)21-25-26-22(27(21)11-17-2-1-9-29-17)32-12-20(28)24-16-7-8-18-19(10-16)31-13-30-18/h3-8,10,17H,1-2,9,11-13H2,(H,24,28) |
InChI Key |
MHHYPRSVZLNLKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparative analysis focuses on structural analogs with modifications to the triazole core, aryl substituents, or acetamide side chains. Key examples include:
Table 1: Structural and Activity Comparison of Selected 1,2,4-Triazole-Acetamides
Key Findings :
Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., 4-fluorophenyl in the target compound) may enhance receptor binding via dipole interactions, whereas electron-donating groups (e.g., methoxy in ) improve solubility .
Anti-Exudative Activity: Derivatives with 4-amino-5-(furan-2-yl)triazole () showed 45–60% inhibition of exudate formation at 10 mg/kg, rivaling diclofenac sodium. The target compound’s benzodioxol group may further enhance this via COX-2 inhibition .
Synthetic Accessibility :
- Most analogs, including the target compound, are synthesized via nucleophilic substitution of triazole-thiol intermediates with chloroacetamides (e.g., ) .
Pharmacokinetic Considerations :
- The oxolane and benzodioxol groups in the target compound may reduce first-pass metabolism compared to compounds with simple alkyl/aryl substituents (e.g., ) .
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